N-(2-Methoxyphenyl)acetamide

Crystallization Purification Thermal Analysis

Specify N-(2-Methoxyphenyl)acetamide (o-methoxyacetanilide), the 2-methoxy positional isomer, for reproducible synthesis. Unlike its 3- or 4-methoxy analogs, the ortho-substitution ensures distinct crystallization behavior (sharp melt point 70–74°C) and >10% aqueous solubility, preventing phase-separation issues during aqueous workup. Essential for medicinal chemistry and agrochemical programs where spatial orientation of the methoxy group governs target binding. Confirm ≥98% purity by HPLC before purchase.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 93-26-5
Cat. No. B159678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Methoxyphenyl)acetamide
CAS93-26-5
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC=C1OC
InChIInChI=1S/C9H11NO2/c1-7(11)10-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3,(H,10,11)
InChIKeyFGOFNVXHDGQVBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Methoxyphenyl)acetamide (CAS 93-26-5): Physicochemical and Pharmacological Baseline for Scientific Sourcing


N-(2-Methoxyphenyl)acetamide (o-methoxyacetanilide) is a simple, commercially available methoxy-substituted acetanilide derivative with a molecular weight of 165.19 g/mol [1]. It is widely used as an organic synthesis intermediate for pharmaceuticals, agrochemicals, and dyes , and is also investigated as a dietary supplement with claimed analgesic and antipyretic properties . Structurally, it features a 2-methoxy group ortho to the acetamide moiety on the phenyl ring, which imparts distinct physicochemical properties that differentiate it from its 3- and 4-methoxy isomers [2].

Why Generic Methoxyacetanilide Substitution Fails for N-(2-Methoxyphenyl)acetamide Procurement


While all methoxyacetanilide isomers share the same molecular formula (C9H11NO2) and are often grouped together in chemical catalogs, they are not interchangeable in research or industrial applications. The position of the methoxy substituent on the phenyl ring dictates critical physicochemical properties including melting point, solubility, and reactivity [1]. Substituting N-(2-methoxyphenyl)acetamide with its 3- or 4-methoxy analog—or with unsubstituted acetanilide—can lead to unexpected outcomes such as altered crystallization behavior during purification, phase separation in solvent systems, different reaction kinetics in subsequent derivatization steps, or even batch failure in quality-controlled manufacturing . The following quantitative evidence establishes precisely where the 2-methoxy positional isomer offers measurable differentiation that procurement specialists and bench scientists should consider when specifying this compound.

Quantitative Evidence Guide: N-(2-Methoxyphenyl)acetamide Differentiation from Positional Isomers and Analogs


Melting Point Differential: Ortho vs. Meta vs. Para Substitution Determines Crystallization and Purification Workflows

The ortho-methoxy substitution in N-(2-methoxyphenyl)acetamide lowers the melting point by 7–11°C compared to the meta isomer and by 54–60°C compared to the para isomer . This significant thermal differential impacts recrystallization solvent selection, storage conditions, and compound handling during scale-up.

Crystallization Purification Thermal Analysis Solid State Chemistry

Aqueous Solubility Advantage of the Ortho Isomer Over the Para Isomer in Formulation and Reaction Media

N-(2-Methoxyphenyl)acetamide exhibits markedly higher aqueous solubility compared to its para-substituted analog, with reported solubility in water exceeding 10% w/v for the ortho isomer versus only 0.42 g/100 mL (0.42% w/v) for the para isomer at 20°C . This represents at least a 23-fold difference in water solubility.

Solubility Formulation Aqueous Reaction Pharmaceutical Intermediate

Boiling Point Differentiation: Ortho Isomer's Lower Boiling Point Reduces Distillation Energy Costs

The ortho-methoxy positioning reduces boiling point by approximately 35–42°C relative to the para isomer, with N-(2-methoxyphenyl)acetamide boiling at 303–305°C compared to 345.5°C at 760 mmHg for the para isomer .

Distillation Separation Volatility Process Chemistry

Synthetic Yield Benchmark: N-(2-Methoxyphenyl)acetamide Production from o-Anisidine with Acetic Anhydride

The acetylation of o-anisidine (2-methoxyaniline) with acetic anhydride produces N-(2-methoxyphenyl)acetamide with reported yields ranging from 80–85% under standard industrial conditions . This serves as a baseline for cost modeling when evaluating this compound as a building block.

Synthesis Yield Process Optimization Organic Intermediate

Validated Application Scenarios for N-(2-Methoxyphenyl)acetamide Based on Quantitative Differentiation


Organic Synthesis Intermediate Where Ortho-Substitution Dictates Downstream Product Profile

N-(2-Methoxyphenyl)acetamide serves as a key building block in the synthesis of pharmaceuticals, agrochemicals, and dyes where the ortho-methoxy acetamide scaffold is required for target molecule activity or binding [1]. Substitution with the meta or para isomer would alter the spatial orientation and electronic properties of subsequent derivatives, potentially compromising biological activity or dye chromophore properties. The compound's >10% aqueous solubility also facilitates aqueous workup steps during intermediate isolation.

Crystallization and Purification Studies Leveraging the 70–74°C Melting Point

The distinct melting point range of 70–74 °C [1] makes N-(2-methoxyphenyl)acetamide an ideal model compound for crystallization studies, solvent screening, and purity assessment via melting point determination. This narrow range provides a clear pass/fail criterion for identity and purity verification in quality control laboratories.

Analytical Method Development and Reference Standard Use

Validated reverse-phase HPLC methods have been established for N-(2-methoxyphenyl)acetamide using simple acetonitrile/water/phosphoric acid mobile phases [1]. The compound can serve as a system suitability standard or retention time marker in analytical method development for methoxyacetanilide-class compounds, with the ortho isomer providing distinct chromatographic behavior relative to its positional isomers.

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